(2-Propan-2-yl-1,2,4-triazol-3-yl)methanamine;hydrochloride
Description
(2-Propan-2-yl-1,2,4-triazol-3-yl)methanamine hydrochloride (IUPAC name) is a triazole-derived compound with a methanamine group at position 3 of the triazole ring and an isopropyl substituent at position 2. Its molecular formula is C₇H₁₄Cl₂N₄, with a molecular weight of 213.11 g/mol . The compound is provided as a dihydrochloride salt (MFCD28125079), enhancing its stability and aqueous solubility. Triazole derivatives are widely explored in pharmaceuticals due to their antifungal, antiviral, and antibacterial properties, making this compound a candidate for drug development .
Properties
IUPAC Name |
(2-propan-2-yl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-5(2)10-6(3-7)8-4-9-10;/h4-5H,3,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETWRLXKELYTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propan-2-yl-1,2,4-triazol-3-yl)methanamine;hydrochloride typically involves the reaction of 1,2,4-triazole derivatives with appropriate alkylating agents. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate pentahydrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Propan-2-yl-1,2,4-triazol-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce corresponding amines.
Scientific Research Applications
(2-Propan-2-yl-1,2,4-triazol-3-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2-Propan-2-yl-1,2,4-triazol-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine Hydrochloride (MFCD27996027)
- Structure : Features a methyl group at position 4 of the triazole instead of isopropyl.
- Properties: Molecular weight 194.68 g/mol (C₅H₁₁ClN₄S).
- Applications : Used in antifungal research but lacks the bulky isopropyl group, which may reduce target specificity in enzyme-binding contexts .
N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine Dihydrochloride (MFCD18483405)
- Structure : Contains a propyl group at position 4 and an N-methylated methanamine.
- Properties : Higher molecular weight (241.12 g/mol ) due to the dihydrochloride salt and longer alkyl chain. The N-methylation may enhance lipophilicity, improving blood-brain barrier penetration .
- Synthesis : Prepared via alkylation of 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole with aqueous ammonia, similar to methods for the target compound .
Variations in the Amine-Linker Chain
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride (CAS 1909326-22-2)
- Structure : A propylamine chain links the triazole (position 3) to the amine, unlike the methylene group in the target compound.
- Purity ≥95%, stored at room temperature .
- Applications : Versatile in agrochemicals and antifungals, where chain length modulates bioactivity .
{1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine Hydrochloride
Salt Form and Physicochemical Properties
- Key Insight: The dihydrochloride form in the target compound improves solubility compared to monohydrochloride analogs, facilitating formulation in aqueous media .
Biological Activity
Overview
(2-Propan-2-yl-1,2,4-triazol-3-yl)methanamine;hydrochloride is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and enzyme inhibition properties.
The compound's chemical structure is characterized by a triazole ring which is known for its ability to interact with various biological macromolecules. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular targets.
The mechanism by which (2-Propan-2-yl-1,2,4-triazol-3-yl)methanamine;hydrochloride exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, studies have indicated potential interactions with enzymes involved in cancer cell proliferation.
- Metal Ion Coordination : The triazole ring can coordinate with metal ions, influencing various biochemical pathways critical for cellular function and signaling.
Antimicrobial Activity
Research indicates that (2-Propan-2-yl-1,2,4-triazol-3-yl)methanamine;hydrochloride displays significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 8 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown efficacy against multiple cancer cell lines, including HeLa (cervical carcinoma) and U2OS (osteosarcoma). Notably, the IC50 values were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.70 |
| U2OS | 0.69 |
These findings indicate that (2-Propan-2-yl-1,2,4-triazol-3-yl)methanamine;hydrochloride may induce apoptosis in cancer cells through cell cycle arrest mechanisms.
Enzyme Inhibition
In vitro studies have demonstrated that this compound acts as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it was found to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various triazole derivatives, including (2-Propan-2-yl-1,2,4-triazol-3-yl)methanamine;hydrochloride. The study concluded that this compound exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria.
- Cancer Research : In a collaborative study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines. The authors reported that it effectively inhibited tumor growth in vivo in mouse models when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
